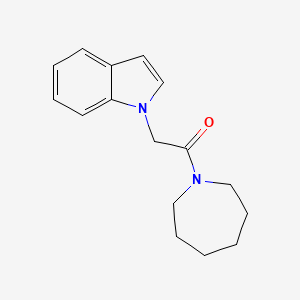
1-(2-azepan-1-yl-2-oxoethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” is a chemical compound with the molecular formula C16H20N2O . It is also known by other synonyms such as “1-(azepan-1-yl)-2-indol-1-ylethanone” and "1-(azepan-1-yl)-2-(1H-indol-1-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular weight of “1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” is 256.343 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“1-(2-azepan-1-yl-2-oxoethyl)-1H-indole” has a density of 1.1±0.1 g/cm3 and a boiling point of 455.0±28.0 °C at 760 mmHg . The melting point and flash point are not specified .Wissenschaftliche Forschungsanwendungen
Cooperative Rh/Chiral Phosphoric Acid Catalysis
A study by Loui, Suneja, and Schneider (2021) demonstrated a stereoselective (3 + 3)-cycloannulation process that combines carbonyl ylides with indolyl-2-methides to produce oxa-bridged azepino[1,2-a]indoles. This one-step synthesis uses cooperative rhodium and chiral phosphoric acid catalysis, yielding products with three stereogenic centers, good stereoselectivity, and valuable heterocyclic complexity (Loui, Suneja, & Schneider, 2021).
Rhodium-Catalyzed Cycloadditions
Lang, Zhu, Wang, Lu, and Wang (2017) developed a method for regioselectively preparing azepino[2,3-b]indoles through rhodium-catalyzed formal aza-[4 + 3] cycloaddition between 3-diazoindolin-2-imines and 1,3-dienes. This process also enables the construction of azepino[2,3-b]indol-4(1H)-ones using 2-[(trimethylsilyl)oxy]-1,3-butadiene as the diene component, demonstrating moderate to good yields (Lang et al., 2017).
Novel Radical Cyclizations
Bennasar, Roca, and García-Díaz (2007) utilized regioselective 7- and 8-endo cyclizations of selenoester derived 2-indolylacyl radicals with amino tethered alkenes to synthesize azepino[3,2-b]- and azocino[4,3-b]indoles, highlighting their use in constructing complex tricyclic subunits found in indole alkaloids like mersicarpine and apparicine (Bennasar, Roca, & García-Díaz, 2007).
Oxidative Cyclization Catalyzed by CpIr Complex
Fujita, Yamamoto, and Yamaguchi (2002) reported an iridium-catalyzed oxidative cyclization of amino alcohols leading to the synthesis of indole derivatives from 2-aminophenethyl alcohols. This catalytic system also effectively synthesizes 1,2,3,4-tetrahydroquinolines and 2,3,4,5-tetrahydro-1-benzazepine, illustrating its versatility in generating various heterocyclic compounds (Fujita, Yamamoto, & Yamaguchi, 2002).
Palladium-Catalyzed Domino Reaction
Zheng, Chen, and Fan (2014) described a palladium(II)-catalyzed domino heterocyclization/Heck reaction that constructs 3,4-fused tricyclic azepino[5,4,3-cd]indoles from 2-alkynyl anilines, isocyanides, and α,β-unsaturated acids. This method showcases a regioselective meta-functionalization of 2-alkynylanilines using a dearomatization strategy (Zheng, Chen, & Fan, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-10-5-1-2-6-11-17)13-18-12-9-14-7-3-4-8-15(14)18/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDACBWZEALXAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azepan-1-yl-2-oxoethyl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)
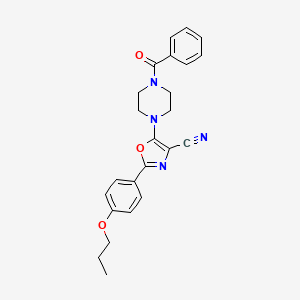

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)
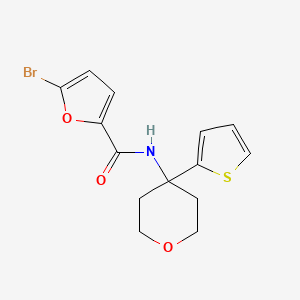
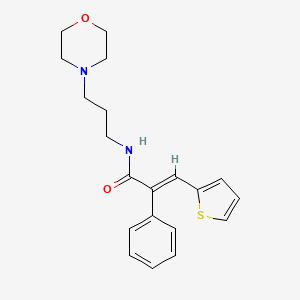
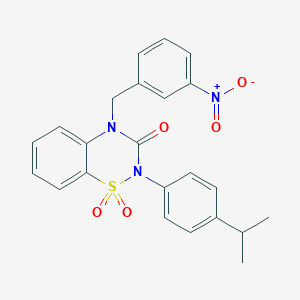
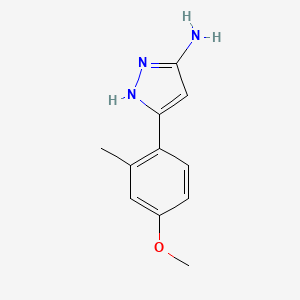

![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2688790.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)
![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)